molecular formula C14H14N4O5 B14002249 5,7-Dinitro-2-piperidin-1-ylquinolin-8-ol CAS No. 31568-89-5

5,7-Dinitro-2-piperidin-1-ylquinolin-8-ol

Cat. No.: B14002249
CAS No.: 31568-89-5
M. Wt: 318.28 g/mol
InChI Key: DMSOJAGNIDGGKU-UHFFFAOYSA-N
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Description

5,7-Dinitro-2-piperidin-1-ylquinolin-8-ol is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dinitro-2-piperidin-1-ylquinolin-8-ol typically involves the nitration of 2-piperidin-1-ylquinolin-8-ol. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 5 and 7 positions of the quinoline ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,7-Dinitro-2-piperidin-1-ylquinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro groups.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amino derivatives of quinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5,7-Dinitro-2-piperidin-1-ylquinolin-8-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its biological activities.

    Industry: Used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 5,7-Dinitro-2-piperidin-1-ylquinolin-8-ol involves its interaction with specific molecular targets. The nitro groups play a crucial role in its biological activity, potentially through the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for antimicrobial and anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dinitro-8-hydroxyquinoline
  • 5,7-Dinitroquinoline
  • 2-Piperidin-1-ylquinoline

Uniqueness

5,7-Dinitro-2-piperidin-1-ylquinolin-8-ol is unique due to the presence of both nitro groups and the piperidinyl moiety, which confer distinct chemical and biological properties

Properties

CAS No.

31568-89-5

Molecular Formula

C14H14N4O5

Molecular Weight

318.28 g/mol

IUPAC Name

5,7-dinitro-2-piperidin-1-ylquinolin-8-ol

InChI

InChI=1S/C14H14N4O5/c19-14-11(18(22)23)8-10(17(20)21)9-4-5-12(15-13(9)14)16-6-2-1-3-7-16/h4-5,8,19H,1-3,6-7H2

InChI Key

DMSOJAGNIDGGKU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C=C2)C(=CC(=C3O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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